molecular formula C18H16ClN3O3S B2558854 ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864927-17-3

ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2558854
CAS No.: 864927-17-3
M. Wt: 389.85
InChI Key: SHMRNXISNATJKI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a cyano group, and an ethyl ester functional group. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research.

Scientific Research Applications

Ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has a wide range of applications in scientific research:

Future Directions

The future directions for this compound could involve further exploration of its therapeutic properties. Similar compounds have been proven to be effective drugs in the current disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Preparation Methods

The synthesis of ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyanoacetylation of amines, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl 2-(4-chlorobenzamido)-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-2-25-18(24)22-8-7-13-14(9-20)17(26-15(13)10-22)21-16(23)11-3-5-12(19)6-4-11/h3-6H,2,7-8,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMRNXISNATJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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